![molecular formula C14H22F2N5O12P3S B1667596 AR-C 66096 tetrasodium salt CAS No. 145782-74-7](/img/structure/B1667596.png)
AR-C 66096 tetrasodium salt
Overview
Description
AR-C 66096 tetrasodium salt is a potent and selective P2Y12 receptor antagonist . It blocks ADP-induced inhibition of adenylyl cyclase in vitro and inhibits ADP-induced aggregation of washed human platelets .
Molecular Structure Analysis
The molecular formula of AR-C 66096 tetrasodium salt is C14H18F2N5Na4O12P3S . Its molecular weight is 703.26 g/mol . The compound includes elements such as carbon, hydrogen, fluorine, nitrogen, sodium, oxygen, phosphorus, and sulfur .Chemical Reactions Analysis
AR-C 66096 tetrasodium salt is known to block ADP-induced inhibition of adenylyl cyclase in vitro . It also inhibits ADP-induced aggregation of washed human platelets .Physical And Chemical Properties Analysis
AR-C 66096 tetrasodium salt has a molecular weight of 703.26 g/mol . It is soluble in water . The compound is stored at -20°C .Scientific Research Applications
Inhibition of ADP-Induced Platelet Aggregation
AR-C 66096 tetrasodium salt has been shown to inhibit ADP-induced aggregation of washed human platelets . This makes it a valuable tool in the study of platelet aggregation, a key process in blood clot formation.
Blockage of ADP-Induced Inhibition of Adenylyl Cyclase
This compound can block ADP-induced inhibition of adenylyl cyclase in vitro . Adenylyl cyclase is an important enzyme involved in the cyclic AMP (cAMP) signaling pathway, which plays a crucial role in many biological processes.
P2Y12 Receptor Antagonism
AR-C 66096 tetrasodium salt is a potent and selective P2Y12 receptor antagonist . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in platelet activation and blood clotting.
Antithrombotic Therapy Research
Given its ability to antagonize the P2Y12 receptor and inhibit platelet aggregation, AR-C 66096 tetrasodium salt has significant potential in antithrombotic therapy research .
Pharmacological Studies
Due to its potent and selective antagonistic properties, AR-C 66096 tetrasodium salt can be used in pharmacological studies to understand the role and function of P2Y12 receptors .
Development of Novel Therapeutics
The properties of AR-C 66096 tetrasodium salt make it a valuable tool in the development of novel therapeutics targeting P2Y12 receptors, particularly in the context of cardiovascular diseases .
Mechanism of Action
Target of Action
AR-C 66096 tetrasodium salt is a potent and selective antagonist that primarily targets the P2Y12 receptor . The P2Y12 receptor plays a significant role in platelet aggregation , which is a crucial process in the formation of blood clots. Therefore, antagonists of this receptor, like AR-C 66096, have substantial therapeutic potential as antithrombotic agents .
Mode of Action
AR-C 66096 interacts with its target, the P2Y12 receptor, by blocking the ADP-induced inhibition of adenylyl cyclase in vitro . This interaction results in the inhibition of ADP-induced aggregation of washed human platelets . The compound’s action is concentration-dependent, with effects observed at concentrations ranging from 1-100 nM .
Biochemical Pathways
The primary biochemical pathway affected by AR-C 66096 is the platelet aggregation pathway . By antagonizing the P2Y12 receptor, AR-C 66096 prevents ADP from inducing platelet aggregation . This action disrupts the normal function of the pathway, potentially reducing the risk of thromboembolism .
Result of Action
The primary molecular effect of AR-C 66096’s action is the inhibition of platelet aggregation . By blocking the P2Y12 receptor, AR-C 66096 prevents ADP from inducing the aggregation of platelets . This action can disrupt the formation of blood clots, potentially reducing the risk of conditions such as thromboembolism .
Action Environment
The efficacy and stability of AR-C 66096 can be influenced by various environmental factors. For instance, the compound’s action as a weak but full P2X purinoceptor agonist in isolated rabbit ear artery preparations and as a weak, competitive antagonist at P2Y purinoceptors in the isolated guinea-pig aorta suggests that its effects can vary depending on the specific physiological environment . .
properties
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETVOLFQZIGNAQ-HVYRMSERSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N5Na4O12P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AR-C 66096 tetrasodium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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